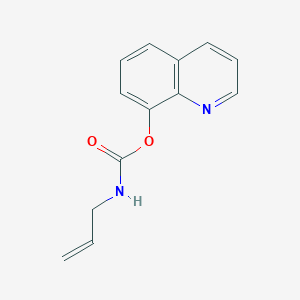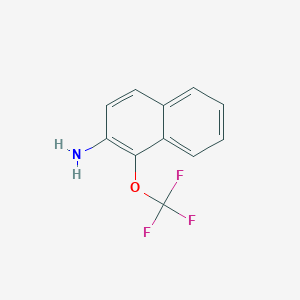
Butanamide, N-1-naphthalenyl-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamida, N-1-naftil-3-oxo-, también conocida como N-1-naftil-3-oxobutanamida, es un compuesto orgánico con la fórmula molecular C14H13NO2 y un peso molecular de 227.2585 g/mol . Este compuesto se caracteriza por la presencia de un grupo butanamida unido a un anillo de naftaleno, lo que lo convierte en un miembro de la familia de las amidas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Butanamida, N-1-naftil-3-oxo- generalmente implica la reacción de derivados del ácido acetoacético con naftilamina. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado como etanol o metanol y un catalizador como el ácido clorhídrico para facilitar la reacción .
Métodos de Producción Industrial
Los métodos de producción industrial para Butanamida, N-1-naftil-3-oxo- son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica la misma reacción básica, pero puede incluir pasos adicionales para la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
Butanamida, N-1-naftil-3-oxo- experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El grupo amida puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Butanamida, N-1-naftil-3-oxo- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos debido a su similitud estructural con compuestos biológicamente activos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Butanamida, N-1-naftil-3-oxo- implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Butanamida, N-1-naftil-3-oxo- se puede comparar con otros compuestos similares como:
Acetoacetamida, N-1-naftil-: Estructura similar pero diferentes grupos funcionales.
N-1-Naftilacetoacetamida: Otro derivado del naftaleno con propiedades químicas distintas.
Acetamida, N-1-naftilaceto-: Comparte el anillo de naftaleno pero tiene diferentes sustituyentes.
Estos compuestos comparten similitudes estructurales pero difieren en su reactividad química, actividad biológica y aplicaciones, destacando la singularidad de Butanamida, N-1-naftil-3-oxo-.
Propiedades
Número CAS |
86-83-9 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-3-oxobutanamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)9-14(17)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,15,17) |
Clave InChI |
LKVXQCKDIYHFGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)




![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
